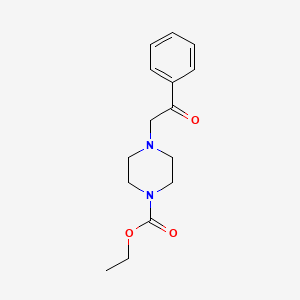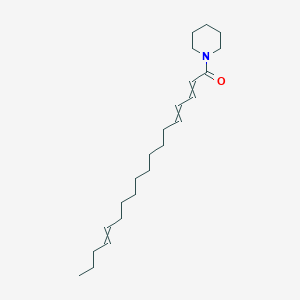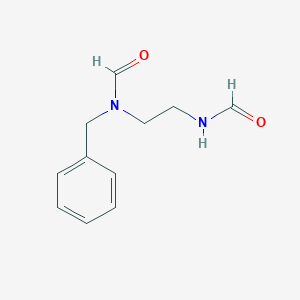
N-Benzyl-N-(2-formamidoethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-formamidoethyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group attached to a formamide moiety, which is further connected to a 2-formamidoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-formamidoethyl)formamide typically involves the reaction of benzylamine with formamide under specific conditions. One common method includes the following steps:
-
Reaction of Benzylamine with Formamide: : Benzylamine is reacted with formamide in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) under solvent-free conditions. This reaction proceeds efficiently, yielding the desired formamide derivative .
-
Oxidation of Benzylformamide: : The intermediate benzylformamide can be further oxidized to produce this compound. This step may involve the use of oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(2-formamidoethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to amines or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfonated rice husk ash (RHA-SO3H), palladium on carbon.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, amides, and reduced amine compounds. These products are often used as intermediates in further synthetic applications.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-formamidoethyl)formamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(2-formamidoethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various organic transformations . Additionally, its formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and stability in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylformamide: A simpler formamide derivative with similar reactivity but lacking the 2-formamidoethyl group.
N-Phenylformamide: Another formamide derivative with a phenyl group instead of a benzyl group.
N,N-Dimethylformamide: A commonly used solvent with similar formamide functionality but different substituents.
Uniqueness
N-Benzyl-N-(2-formamidoethyl)formamide is unique due to its specific structure, which combines a benzyl group with a 2-formamidoethyl moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and catalytic applications .
Propiedades
Número CAS |
143722-92-3 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[2-[benzyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14) |
Clave InChI |
KEVWYMBNCWAWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCNC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


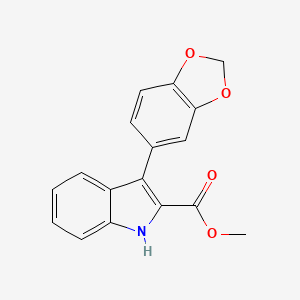

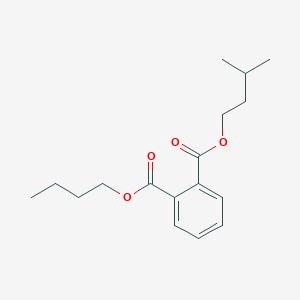
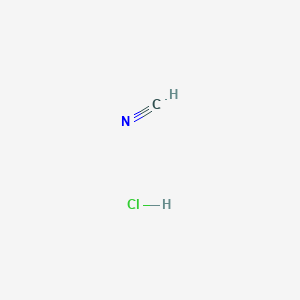
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
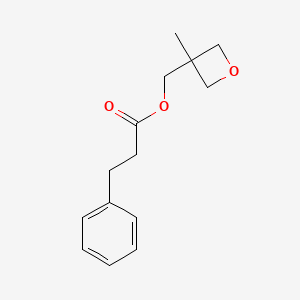

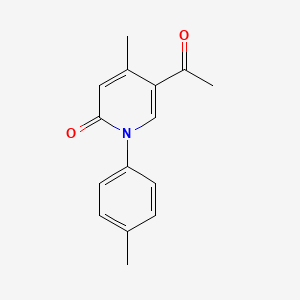
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
